3-Bromo-4-cyclopropoxy-5-ethylpyridine
Description
3-Bromo-4-cyclopropoxy-5-ethylpyridine (CAS: 1243329-20-5) is a halogenated pyridine derivative with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . It features a bromine atom at the 3-position, a cyclopropoxy group (a strained three-membered ether ring) at the 4-position, and an ethyl substituent at the 5-position of the pyridine ring. This compound is primarily used in pharmaceutical and agrochemical research as a key intermediate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom acts as a leaving group for functionalization . Synblock, a leading supplier, offers this compound with a purity of ≥98% and provides comprehensive analytical documentation, including MSDS, NMR, and HPLC data .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxy-5-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-12-6-9(11)10(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
JUAXWLXUQSGDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1OC2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-5-ethylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclopropoxy-5-ethylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxy-5-ethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of 4-cyclopropoxy-5-ethylpyridine.
Scientific Research Applications
3-Bromo-4-cyclopropoxy-5-ethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxy-5-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Key Observations:
- Steric and Electronic Effects : The cyclopropoxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or cyclopropyl . This hindrance may slow down nucleophilic substitution reactions but could enhance regioselectivity in coupling reactions.
- Lipophilicity : The ethyl group in this compound increases lipophilicity (logP estimated at ~2.8) compared to methoxy- or amine-containing analogs (logP ~1.5–2.0) .
- Reactivity : Bromine at the 3-position (target compound) vs. 5-position (e.g., 5-bromo-4-methoxypyridin-3-amine) alters electronic distribution, affecting reaction pathways in cross-coupling chemistry .
Reactivity in Cross-Coupling Reactions
Studies suggest that This compound exhibits moderate reactivity in Suzuki-Miyaura reactions due to steric shielding from the cyclopropoxy group, requiring higher temperatures (80–100°C) for efficient coupling . In contrast:
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